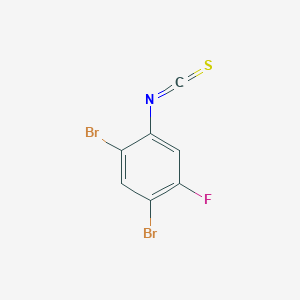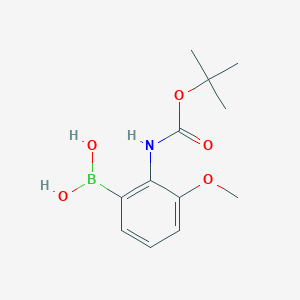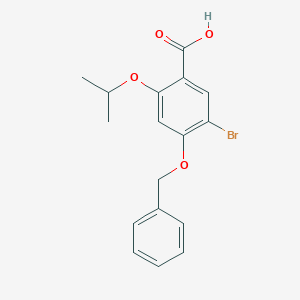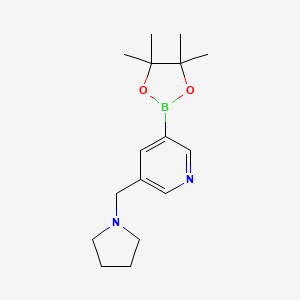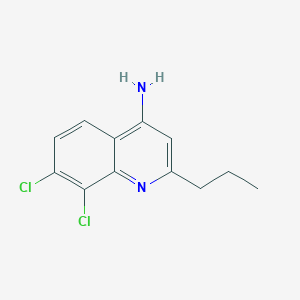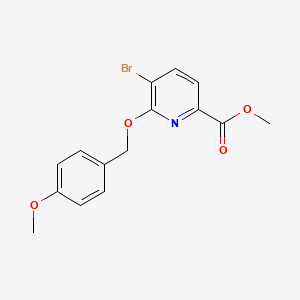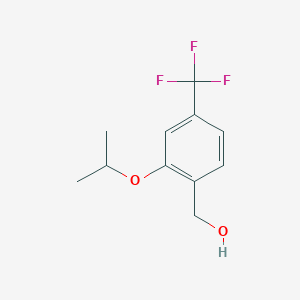
(2-Isopropoxy-4-trifluoromethylphenyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropoxy-4-trifluoromethylphenyl)-methanol is an organic compound characterized by the presence of an isopropoxy group, a trifluoromethyl group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxy-4-trifluoromethylphenyl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-isopropoxy-4-trifluoromethylphenylboronic acid.
Reaction with Methanol: The boronic acid is then reacted with methanol under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to optimize the reaction.
Purification: Employing purification techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxy-4-trifluoromethylphenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
(2-Isopropoxy-4-trifluoromethylphenyl)-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Isopropoxy-4-trifluoromethylphenyl)-methanol involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to specific receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4-trifluoromethylphenol: Similar structure but with a hydroxyl group instead of a methanol group.
2-Isopropoxy-4-trifluoromethylphenylboronic acid: Contains a boronic acid group instead of a methanol group.
Uniqueness
(2-Isopropoxy-4-trifluoromethylphenyl)-methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13F3O2 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C11H13F3O2/c1-7(2)16-10-5-9(11(12,13)14)4-3-8(10)6-15/h3-5,7,15H,6H2,1-2H3 |
InChI Key |
JAMSBPURGVJFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


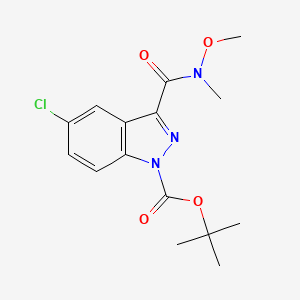
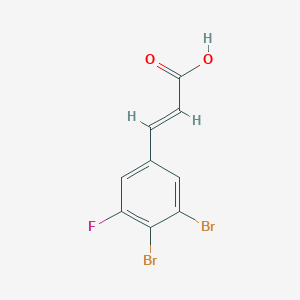
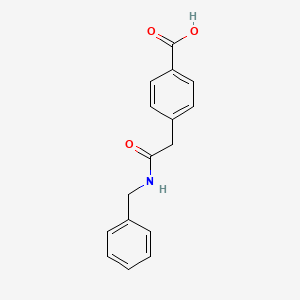
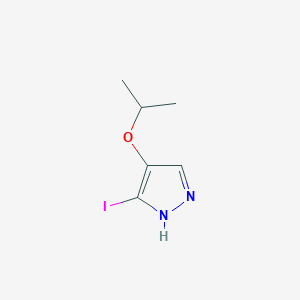
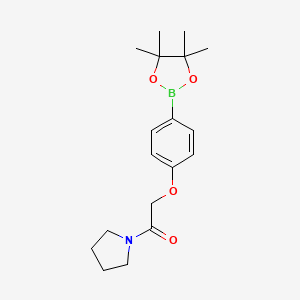
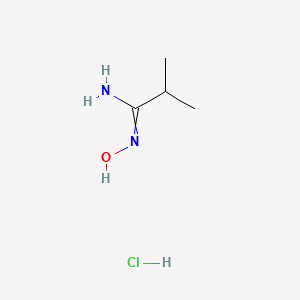
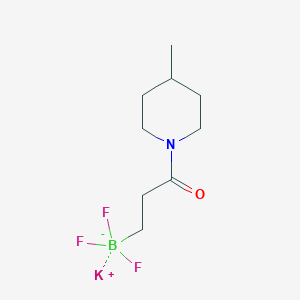
![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)
